4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

Catalog No.
S14006424
CAS No.
M.F
C12H16N4
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethy...

Product Name

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

IUPAC Name

4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

PAXVWFDUOSYAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=NC=NN2C

4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is a complex organic compound that belongs to the class of substituted anilines. It features a methyl group at the para position relative to the amino group and a triazole moiety linked through an ethyl chain. The presence of the 1-methyl-1H-1,2,4-triazole-5-yl group contributes to its unique chemical properties and potential biological activities.

Typical of amines and triazoles:

  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for further derivatization.
  • Oxidation: The methyl group on the triazole can be oxidized to form corresponding aldehydes or ketones.
  • Acylation: The amino group can react with acyl chlorides or anhydrides, leading to amides.

These reactions facilitate the synthesis of derivatives with potentially enhanced properties.

Research indicates that compounds containing triazole moieties often exhibit significant biological activities, including:

  • Antifungal Properties: Triazoles are well-known for their effectiveness against fungal infections by inhibiting ergosterol synthesis.
  • Antimicrobial Activity: The compound may show activity against various bacterial strains due to its structural characteristics.
  • Potential Anticancer Activity: Some studies suggest that triazole derivatives have anticancer properties, which could be explored further for therapeutic applications.

The synthesis of 4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Alkylation: The resulting triazole can then be alkylated with ethyl halides to introduce the ethyl chain.
  • Final Amination: Finally, the compound is synthesized by introducing the methyl group at the para position via a nucleophilic substitution reaction.

Each step requires careful control of reaction conditions to optimize yield and purity.

4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting fungal infections or cancer.
  • Agricultural Chemicals: Its antifungal properties could be harnessed in developing new agrochemicals for crop protection.
  • Material Science: The compound may be useful in synthesizing novel polymers or materials with specific functional properties.

Interaction studies focus on how 4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline interacts with biological targets:

  • Enzyme Inhibition: Research may reveal its efficacy in inhibiting specific enzymes involved in fungal metabolism or cancer cell proliferation.
  • Receptor Binding: Studies could explore its binding affinity to various receptors, providing insights into its mechanism of action.

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline. Here are some notable examples:

Compound NameStructureUnique Features
4-(1H-1,2,4-triazol-1-ylmethyl)anilineContains a triazole linked via a methylene bridgePotentially different biological activity due to structural variations
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazoleContains a chloro and methoxy groupDifferent substituents may affect solubility and reactivity
5-Chloro-1-methyl-1H-1,2,4-triazolA simpler structure without an aniline componentFocused on fungicidal properties

Uniqueness

The uniqueness of 4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline lies in its combination of functional groups that provide diverse reactivity and potential biological activities. The presence of both an aniline structure and a triazole ring allows for versatile applications in pharmaceuticals and agriculture that may not be achievable with simpler analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.137496527 g/mol

Monoisotopic Mass

216.137496527 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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